

# effect of autoclaving on Tris-EDTA buffer stability

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## Technical Support Center: Tris-EDTA (TE) Buffer

This guide provides in-depth information regarding the stability and use of autoclaved Tris-EDTA (TE) buffer for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: Is it safe to autoclave Tris-EDTA (TE) buffer?

Yes, it is a common and accepted practice to sterilize TE buffer by autoclaving. Both Tris (tris(hydroxymethyl)aminomethane) and EDTA (ethylenediaminetetraacetic acid) are chemically stable under standard autoclave conditions (121°C, 15 psi for 20 minutes).[1][2][3][4] Autoclaving is effective for inactivating DNases, which is a primary concern when preparing solutions for nucleic acid storage and manipulation.[5]

Q2: Does autoclaving affect the pH of TE buffer?

Autoclaving can cause a slight change in the pH of TE buffer.[3][6] This can be attributed to a few factors:

- Evaporation: During the autoclave cycle and subsequent cooling, some water can evaporate, slightly increasing the concentration of the buffer components.[7]
- Dissolved Gases: High temperatures can cause dissolved gases like carbon dioxide (CO2)
   to escape from the solution, which may lead to a decrease in carbonate ions and a



corresponding shift in pH.[7]

While some users report a slight increase in pH (e.g., from 8.0 to 8.4-8.5), this minor variation is generally not considered significant enough to negatively impact most downstream applications, such as resuspending DNA primers.[6] However, for highly sensitive experiments, it is best practice to check the pH of the buffer after it has cooled to room temperature.

Q3: What is the difference between sterilizing TE buffer by autoclaving versus filter sterilization?

Both are valid methods for sterilizing TE buffer, but they have different advantages.

- Autoclaving: Uses steam and pressure to kill microorganisms and inactivate many enzymes, including DNases.[5] It is a robust and common method for sterilizing bulk buffer solutions.
- Filter Sterilization (0.22 μm filter): Physically removes bacteria and other microorganisms from the solution. It is a good alternative if you are concerned about potential pH shifts from autoclaving or if your buffer contains heat-sensitive components.[3][8] However, filtering will not inactivate nucleases as effectively as autoclaving.[1]

For applications requiring strict nuclease control, such as long-term DNA or RNA storage, autoclaving is often preferred.[5]

Q4: Can autoclaved TE buffer inhibit downstream enzymatic reactions?

The primary concern is the EDTA component. EDTA chelates divalent cations like magnesium (Mg<sup>2+</sup>), which are essential cofactors for many enzymes, including DNA polymerases used in PCR.[6]

- For applications like PCR, using a "low EDTA" TE buffer (typically 0.1 mM EDTA instead of 1 mM) is recommended.
- Alternatively, when using standard TE buffer (1 mM EDTA) to resuspend DNA, ensure the buffer is sufficiently diluted in the final reaction mixture so the EDTA concentration does not inhibit the enzyme.



• For highly sensitive applications, resuspending nucleic acids in nuclease-free water is another option.[6]

# **Troubleshooting Guide**

This section addresses common issues encountered when using autoclaved TE buffer.

# Troubleshooting & Optimization

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Problem	Potential Cause	Recommended Solution
Unexpected pH after Autoclaving	Evaporation or loss of dissolved CO2 during the autoclaving cycle.[7]	Verify the pH of the buffer with a calibrated pH meter after it has cooled to room temperature. Adjust if necessary with sterile HCl or NaOH. For future batches, ensure the container is not sealed airtight but is loosely capped to prevent excessive evaporation and pressure buildup.
PCR or other Enzymatic Reaction Failure	EDTA from the TE buffer is chelating Mg <sup>2+</sup> ions, inhibiting the polymerase or other enzymes.[6]	1. Use a TE buffer with a lower EDTA concentration (e.g., 0.1 mM).2. Ensure the TE buffer is sufficiently diluted in the final reaction volume.3. Add supplementary MgCl <sub>2</sub> to the reaction mix to compensate for chelation.4. Resuspend DNA/RNA in nuclease-free water instead of TE buffer for sensitive applications.
Buffer Boiled Over in Autoclave	The container was filled too full, or the liquid cycle of the autoclave depressurized too quickly.	The buffer's chemical composition should still be usable.[9] To prevent this, only fill bottles to about two-thirds of their capacity and ensure a slow exhaust/liquid cycle is used on the autoclave.
Suspected Nuclease Contamination	Incomplete sterilization or post- sterilization contamination.	1. Ensure the autoclave is functioning correctly and the cycle runs for the recommended time (e.g., 20 minutes at 121°C).[10]2. Use



nuclease-free water and reagents to prepare the buffer.3. Handle the sterilized buffer using aseptic techniques.

# Experimental Protocols Protocol: Preparation of 1L of 10x TE Buffer (pH 8.0)

This protocol outlines the steps to prepare a 10x stock solution of Tris-EDTA buffer, which can be sterilized by autoclaving.

#### Materials:

- Tris base (MW: 121.14 g/mol )
- EDTA disodium salt dihydrate (MW: 372.24 g/mol)
- Deionized or Milli-Q® water
- Hydrochloric acid (HCl) to adjust pH
- 1L graduated cylinder and beaker
- · Magnetic stirrer and stir bar
- Calibrated pH meter
- Autoclavable bottle

#### Procedure:

- Dissolve Reagents: Add approximately 800 mL of deionized water to a beaker. Add 121.1 g of Tris base and 37.22 g of EDTA disodium salt dihydrate.
- Mix Thoroughly: Place a magnetic stir bar in the beaker and stir until all solids are completely dissolved. Note: EDTA will not fully dissolve until the pH is adjusted to approximately 8.0.



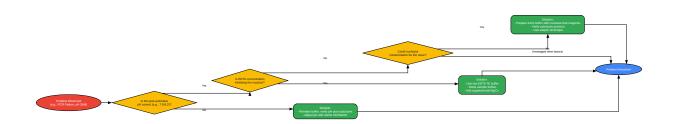
- Adjust pH: Slowly add concentrated HCl while monitoring the solution with a calibrated pH meter. Adjust the pH to 8.0. Be cautious when handling concentrated acid.
- Final Volume: Once the desired pH is reached, transfer the solution to a 1L graduated cylinder and add deionized water to bring the final volume to 1 liter.
- Sterilization: Transfer the solution to an autoclavable bottle. Loosely fasten the cap to allow for pressure equalization. Autoclave on a liquid cycle for 20 minutes at 121°C and 15 psi.[10]
- Storage: Once the bottle has cooled completely, tighten the cap and store the 10x TE buffer at room temperature.[8]

To prepare a 1x working solution, dilute the 10x stock 1:10 with nuclease-free water.

### **Visual Workflow**

The following diagram illustrates a troubleshooting workflow for issues related to autoclaved TE buffer.





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Troubleshooting workflow for TE buffer issues.

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